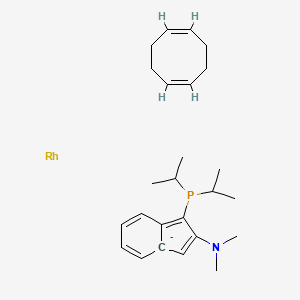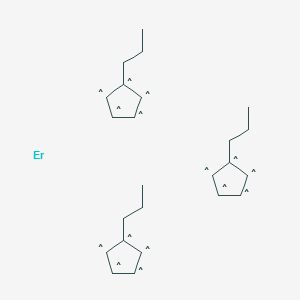
Tris(i-propylcyclopentadienyl)erbium(III)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tris(i-propylcyclopentadienyl)erbium(III) is a metal-organic compound with the chemical formula Er(C5H4CH(CH3)2)3. It is known for its applications in various fields such as catalysis, optoelectronics, and magnetic materials. This compound is characterized by its unique structure, where erbium is coordinated with three i-propylcyclopentadienyl ligands .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Tris(i-propylcyclopentadienyl)erbium(III) is typically synthesized by reacting tris(i-propylcyclopentadienyl)cesium with erbium bromide under an inert atmosphere. The reaction must be carried out under dry and oxygen-free conditions to prevent any unwanted side reactions .
Industrial Production Methods
While specific industrial production methods for Tris(i-propylcyclopentadienyl)erbium(III) are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes maintaining stringent control over reaction conditions to ensure high purity and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Tris(i-propylcyclopentadienyl)erbium(III) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of erbium oxides.
Reduction: It can be reduced to form lower oxidation state compounds of erbium.
Substitution: The i-propylcyclopentadienyl ligands can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often require the presence of other ligands and suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields erbium oxides, while substitution reactions can produce a variety of erbium complexes with different ligands .
Aplicaciones Científicas De Investigación
Tris(i-propylcyclopentadienyl)erbium(III) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which Tris(i-propylcyclopentadienyl)erbium(III) exerts its effects is primarily through its ability to coordinate with various ligands and participate in catalytic cycles. The molecular targets and pathways involved depend on the specific application. For instance, in catalysis, it facilitates the formation and breaking of chemical bonds, thereby accelerating reaction rates .
Comparación Con Compuestos Similares
Similar Compounds
- Tris(cyclopentadienyl)erbium(III)
- Tris(methylcyclopentadienyl)erbium(III)
- Tris(ethylcyclopentadienyl)erbium(III)
Uniqueness
Tris(i-propylcyclopentadienyl)erbium(III) is unique due to the presence of i-propyl groups on the cyclopentadienyl ligands, which can influence its reactivity and stability compared to other similar compounds. This structural variation can lead to differences in catalytic activity and other properties .
Propiedades
Número CAS |
130521-76-5 |
|---|---|
Fórmula molecular |
C24H33Er |
Peso molecular |
488.8 g/mol |
Nombre IUPAC |
erbium(3+);2-propan-2-ylcyclopenta-1,3-diene |
InChI |
InChI=1S/3C8H11.Er/c3*1-7(2)8-5-3-4-6-8;/h3*3,5,7H,4H2,1-2H3;/q3*-1;+3 |
Clave InChI |
VTNSPDGNTYHOFK-UHFFFAOYSA-N |
SMILES |
CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.CCC[C]1[CH][CH][CH][CH]1.[Er] |
SMILES canónico |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Er+3] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-chloro-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B6318628.png)
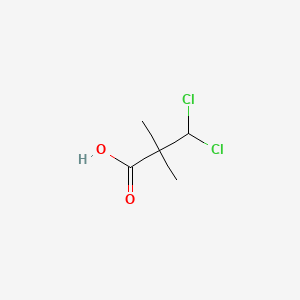
![tert-Butyl N-{[4-(trifluoromethyl)-1H-imidazol-2-yl]methyl}carbamate](/img/structure/B6318637.png)
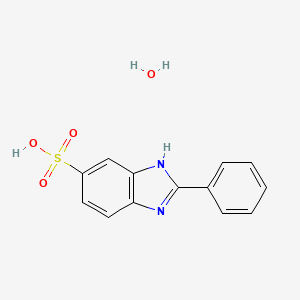
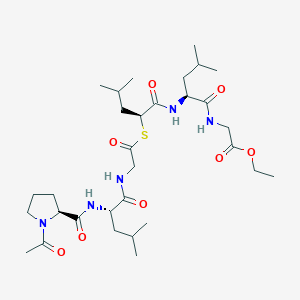
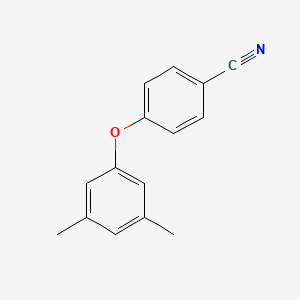
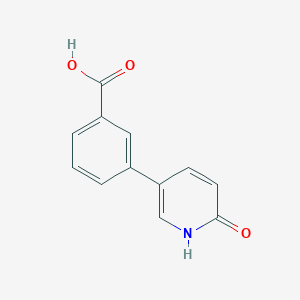
![(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6318691.png)
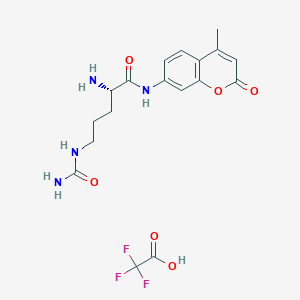
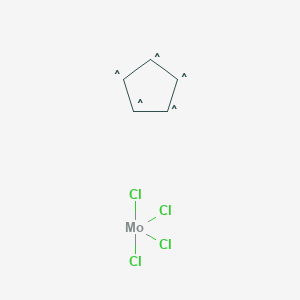
![acetic acid;(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6318714.png)
